1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
Description
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS: 2034395-70-3) is a piperidine carboxamide derivative with a molecular formula of C₁₈H₂₆N₄O₃ and a molecular weight of 346.4 g/mol . Its structure features:
- A piperidine ring substituted with an acetyl group at the 1-position and a carboxamide group at the 4-position.
- A (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl moiety linked to the carboxamide nitrogen.
Properties
IUPAC Name |
1-acetyl-N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-10-6-14(7-11-22)18(24)21-15-2-4-16(5-3-15)25-17-12-19-8-9-20-17/h8-9,12,14-16H,2-7,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIJGLDWGDPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide typically involves multiple steps. One common route includes the acylation of piperidine-4-carboxamide, followed by the incorporation of the pyrazin-2-yloxy group via an etherification reaction. Key reagents include acetic anhydride for the acylation step and pyrazine-2-ol for the etherification. Reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves optimized large-scale synthesis methods. These methods emphasize cost-effectiveness, scalability, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production. Conditions such as solvent choice, reaction temperature, and catalyst usage are meticulously optimized to achieve the best possible outcome.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions including:
Oxidation: Potential for forming oxidized derivatives under strong oxidizing conditions.
Reduction: Possible reduction of the carbonyl group to its corresponding alcohol.
Substitution: Reactivity towards nucleophilic substitution, particularly at the pyrazine ring.
Common Reagents and Conditions
Reagents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are commonly used for reduction reactions. For oxidation, potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be utilized. Substitution reactions might involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Major products from these reactions include:
Oxidized forms: Resulting from oxidation of the pyrazine or piperidine moiety.
Reduced forms: Resulting from the reduction of the acetyl group.
Substituted forms: Such as derivatives with different functional groups attached to the pyrazine ring.
Scientific Research Applications
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, often acting as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological or inflammatory conditions.
Industry: Employed in material science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism by which 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide exerts its effects is complex and varies depending on the application. Generally, it interacts with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may bind to specific receptors in the central nervous system, modulating their activity and thus exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexyl-Pyrazine Moiety
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (Compound 17)
- Structural Differences : Replaces the acetyl-piperidine-carboxamide group with a 3,5-dimethylpyrazole sulfonamide .
- Impact : Sulfonamide groups typically enhance hydrogen bonding and metabolic stability compared to carboxamides. The pyrazole ring may alter steric interactions in biological targets .
- Synthesis : Prepared via coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine hydrochloride in THF, yielding 55% .
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Piperidine/Piperazine Carboxamide Derivatives
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
- Structural Differences: Replaces the pyrazine-cyclohexyl group with a 4-ethylphenoxy-pyrimidine and introduces a 4-fluorobenzyl substituent.
- Impact : The pyrimidine and fluorobenzyl groups may enhance lipophilicity and CNS permeability compared to the pyrazine-cyclohexyl system .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Differences : Utilizes a piperazine ring (N1/N2/C3-C6 in chair conformation) instead of piperidine and substitutes with a 4-chlorophenyl group.
Acetyl-Piperidine Carboxamide Analogues
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide
- Structural Differences : Replaces the pyrazine-cyclohexyl group with a 4-chloro-2-fluorophenyl ring.
Key Data Table
Biological Activity
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be detailed as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{24}N_{2}O_{3}
- CAS Number : 560108-76-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds containing piperidine and pyrazine moieties have been shown to exhibit significant activity against several diseases due to their ability to modulate neurotransmitter systems and inhibit specific enzymes.
Key Mechanisms Identified:
- Cholinesterase Inhibition : Similar piperidine derivatives have demonstrated the ability to inhibit cholinesterase, which is critical for neurotransmission in the central nervous system .
- Antiviral Activity : Some studies suggest that pyrazine derivatives can exhibit antiviral properties, potentially making this compound useful in treating viral infections .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and provides insight into the potential efficacy of this compound.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Cholinesterase Inhibition :
- Researchers synthesized a series of piperidine derivatives and evaluated their cholinesterase inhibitory activity. The results indicated that modifications at the N-position significantly enhanced inhibitory potency, suggesting that similar modifications could be beneficial for our target compound .
-
Antiviral Efficacy Evaluation :
- A comprehensive study investigated various pyrazole and isoxazole-containing heterocycles for their antiviral properties. Among them, certain derivatives showed promising results against herpes simplex virus type 1 (HSV-1), indicating that structural similarities could lead to comparable antiviral efficacy in our compound .
- Neuroprotective Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
